molecular formula C22H25ClN4 B5970351 1-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine

1-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine

Cat. No.: B5970351
M. Wt: 380.9 g/mol
InChI Key: HXEBVQRCIPFAPB-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a pyridinylpyrrole moiety

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4/c23-19-10-8-18(9-11-19)16-26-13-3-5-20(17-26)25-15-21-6-4-14-27(21)22-7-1-2-12-24-22/h1-2,4,6-12,14,20,25H,3,5,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEBVQRCIPFAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NCC3=CC=CN3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and pyridinylpyrrole groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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